
GSK8573
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains. This compound has binding activity to BRD9 with a dissociation constant (Kd) value of 1.04 micromolar and is inactive against BAZ2A/B and other bromodomain families . This compound is primarily used as a structurally related negative control in biological experiments .
准备方法
The synthesis of GSK8573 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and purities for research purposes .
化学反应分析
GSK8573, being an inactive control compound, does not undergo significant chemical reactions under standard laboratory conditions. Its primary role is to serve as a negative control in experiments involving GSK2801. Therefore, it does not participate in typical chemical reactions such as oxidation, reduction, or substitution .
科学研究应用
Scientific Research Applications
GSK8573 serves various roles in scientific research, which can be categorized as follows:
Epigenetics Research
This compound is utilized to study the role of bromodomains in gene regulation and chromatin remodeling. Its inactivity against BAZ2A and BAZ2B allows researchers to assess the specific effects of active bromodomain inhibitors without confounding results from off-target interactions.
Drug Discovery
In drug development, this compound acts as a control compound to validate the specificity and efficacy of potential therapeutic agents targeting bromodomains. By using this compound, researchers can ensure that observed biological effects are due to the active compounds being tested rather than non-specific interactions.
Biological Experiments
The compound is employed in various assays to understand binding interactions and the functional roles of bromodomains. Its use as a negative control helps establish baseline data against which the activity of other compounds can be measured .
Case Studies
Several studies have highlighted the utility of this compound as a negative control:
- Study on Liver Regeneration : In experiments involving liver regeneration, researchers used this compound alongside GSK2801 to differentiate between the effects of active inhibition versus control. Mice treated with GSK2801 showed increased liver mass recovery compared to those treated with this compound, illustrating the importance of using inactive controls in assessing drug efficacy .
- Binding Assays : In binding assays conducted to explore interactions with various bromodomain proteins, this compound demonstrated no significant binding to BAZ2A or BAZ2B up to concentrations of 50 μM, confirming its role as an inactive control .
作用机制
As an inactive control compound, GSK8573 does not exert any significant biological effects. It binds to BRD9 with a Kd value of 1.04 micromolar but does not interact with BAZ2A/B or other bromodomain families . This binding activity is used to differentiate the specific effects of active compounds like GSK2801 from non-specific interactions in biological assays .
相似化合物的比较
GSK8573 is unique in its role as an inactive control compound for GSK2801. Similar compounds include:
GSK2801: An active acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains
BRD4 Inhibitor-18: Another bromodomain inhibitor with different specificity and binding properties.
PROTAC SMARCA2/4-degrader-8: A compound targeting different bromodomains with distinct mechanisms of action.
This compound stands out due to its specific use as a negative control, providing a baseline for comparison in experiments involving active bromodomain inhibitors .
生物活性
GSK8573 is a chemical compound developed as a negative control in the study of bromodomain inhibitors, particularly in relation to BAZ2A and BAZ2B proteins. While it shares structural similarities with active compounds like GSK2801, this compound is characterized by its lack of significant biological activity against the targeted bromodomains. This article provides a comprehensive overview of this compound's biological activity based on available research findings, including data tables and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is structurally related to GSK2801, designed to serve as a control compound. It has shown limited binding affinity to bromodomains, particularly BRD9, while being inactive against BAZ2A and BAZ2B.
- Purpose : The primary role of this compound is to validate the specificity and efficacy of other bromodomain inhibitors, particularly in experimental settings where off-target effects must be minimized.
Binding Affinity and Selectivity
This compound exhibits a significantly lower binding affinity compared to its active counterpart, GSK2801. Research indicates:
- Binding Affinity :
Compound | Target | Binding Affinity (K_D) |
---|---|---|
GSK2801 | BAZ2A | 257 nM |
GSK2801 | BAZ2B | 136 nM |
This compound | BRD9 | 1.04 μM |
This compound | BAZ2A/B | Inactive |
In Vivo Studies
In studies involving mouse models, the effects of this compound were contrasted with those of GSK2801:
- Liver Regeneration : Mice treated with GSK2801 showed increased liver mass recovery after partial hepatectomy compared to control groups. In contrast, no significant regenerative effects were observed with this compound treatment .
- Toxicity Protection : When exposed to hepatotoxic agents like carbon tetrachloride (CCl4) or acetaminophen, mice treated with GSK2801 exhibited protection against liver damage and improved survival rates. Conversely, treatment with this compound did not confer any protective effects .
Cellular Assays
- Fluorescence Recovery After Photobleaching (FRAP) : In assays designed to assess the displacement of BAZ2A from chromatin, only GSK2801 demonstrated the ability to accelerate recovery times, indicating its active role in chromatin dynamics. No such effect was noted for this compound .
Mechanistic Insights
This compound's lack of biological activity can be attributed to its failure to effectively bind or inhibit the BAZ2 bromodomains:
- Structural Analysis : Crystallographic studies have shown that while GSK2801 occupies the binding site effectively due to its structural configuration, this compound does not engage in similar interactions with the target bromodomains .
- Selectivity Profile : The selectivity of this compound was evaluated against a panel of bromodomains and other protein targets, confirming its inactivity across most tested proteins except for BRD9 .
常见问题
Basic Research Questions
Q. What is the molecular basis for using GSK8573 as a negative control in bromodomain studies?
this compound is structurally related to GSK2801 but lacks activity against BAZ2A/B and most bromodomains. Its binding to BRD9 (Kd = 1.04 μM) allows it to serve as a negative control to isolate BAZ2-specific effects in assays. Structural differences, such as the substitution of a sulfonyl group (GSK2801) with a methoxy group (this compound), eliminate BAZ2A/B binding while retaining weak BRD9 affinity .
Q. How is this compound validated for specificity in bromodomain inhibition assays?
Validation involves:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (e.g., ΔH = −8.98 kcal/mol for BRD9) to confirm selectivity .
- Chemoproteomic Competition Assays : Test against bromodomain families to confirm inactivity for BAZ2A/B and other off-targets .
- Structural Comparisons : Use X-ray crystallography to verify that substitutions (e.g., OCH₃ in this compound vs. SO₂CH₃ in GSK2801) disrupt interactions with BAZ2A/B .
Q. What experimental parameters are critical when using this compound as a control compound?
- Concentration Range : Use concentrations below 1 μM to avoid BRD9 interference .
- Assay Compatibility : Validate in cell-free (e.g., ITC) and cellular contexts to ensure consistency.
- Batch Consistency : Verify purity (>97%) and stability via HPLC and mass spectrometry .
Advanced Research Questions
Q. How should researchers design experiments to account for this compound’s residual BRD9 binding?
- Parallel Controls : Include BRD9-specific inhibitors (e.g., BRD9 degraders) to differentiate BRD9-mediated effects .
- Dose-Response Curves : Compare this compound and GSK2801 at matched concentrations to isolate BAZ2A/B-specific phenotypes .
- Structural Probes : Pair this compound with BAZ2-ICR (a BAZ2-specific inhibitor) to validate target engagement .
Q. What methodologies resolve contradictions in data attributed to this compound’s off-target activity?
- Triangulation : Cross-validate results using orthogonal assays (e.g., CRISPR knockdown of BRD9 alongside this compound treatment) .
- Proteomic Profiling : Use mass spectrometry to identify unintended interactions in cellular models .
- Data Normalization : Normalize results to this compound-only conditions to subtract baseline BRD9 effects .
Q. How can researchers optimize protocols for this compound in epigenetic target identification?
- High-Throughput Screening (HTS) : Pair this compound with GSK2801 in HTS to filter out BRD9-dependent hits .
- Thermal Shift Assays : Monitor protein stability to confirm lack of BAZ2A/B engagement .
- Transcriptomic Analysis : Compare gene expression profiles between this compound and active inhibitors to identify BAZ2-specific pathways .
属性
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。